molecular formula C15H16N4O2 B6979732 N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-oxazol-2-yl)-2-phenylethanamine

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-oxazol-2-yl)-2-phenylethanamine

Cat. No.: B6979732
M. Wt: 284.31 g/mol
InChI Key: LNEKZKCTXGKTGV-UHFFFAOYSA-N
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Description

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-oxazol-2-yl)-2-phenylethanamine is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-oxazol-2-yl)-2-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c1-11-18-14(19-21-11)10-17-13(15-16-7-8-20-15)9-12-5-3-2-4-6-12/h2-8,13,17H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNEKZKCTXGKTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CNC(CC2=CC=CC=C2)C3=NC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-oxazol-2-yl)-2-phenylethanamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole and oxazole rings through cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the successful formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-oxazol-2-yl)-2-phenylethanamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in derivatives with different functional groups.

Scientific Research Applications

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-oxazol-2-yl)-2-phenylethanamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-oxazol-2-yl)-2-phenylethanamine exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, and affecting cellular processes. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-thiazol-2-yl)-2-phenylethanamine
  • N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-imidazol-2-yl)-2-phenylethanamine

Uniqueness

N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-(1,3-oxazol-2-yl)-2-phenylethanamine is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties

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